molecular formula C4H10N2O2 B15199387 Methyl 3-hydrazinylpropanoate

Methyl 3-hydrazinylpropanoate

Cat. No.: B15199387
M. Wt: 118.13 g/mol
InChI Key: JIPPJBVOSQGQTE-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinylpropanoate is a methyl ester derivative featuring a hydrazinyl (-NH-NH₂) group at the β-position of the propanoate backbone. For instance, ethyl and tert-butyl esters of 3-hydrazinylpropanoate (e.g., Ethyl 3-hydrazinylpropanoate hydrochloride, CAS 1216111-67-9) are widely used as intermediates in organic synthesis, particularly for constructing biheterocyclic systems and pharmaceutical precursors . The methyl ester variant is presumed to share similar reactivity, acting as a precursor for hydrazide formation through reactions with carbonyl compounds or heterocyclic moieties .

Key applications include:

  • Intermediate for Biheterocycles: Analogous compounds, such as methyl 3-(pyrimidinyl)propanoate derivatives, react with hydrazine to yield hydrazides (e.g., products 19–21 in ), which serve as spacers in biheterocyclic systems .

Properties

IUPAC Name

methyl 3-hydrazinylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-8-4(7)2-3-6-5/h6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPJBVOSQGQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydrazinylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

    Reaction Setup: Methyl acrylate is dissolved in an appropriate solvent, such as ethanol or methanol.

    Addition of Hydrazine Hydrate: Hydrazine hydrate is slowly added to the solution while maintaining the temperature at around 0-5°C to control the exothermic reaction.

    Reaction Progress: The mixture is stirred for several hours at room temperature to ensure complete reaction.

    Isolation and Purification: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

Methyl 3-hydrazinylpropanoate reacts with aldehydes and ketones to form hydrazones, a reaction critical for synthesizing Schiff bases and heterocyclic precursors.

Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: Piperidine or acetic acid

  • Temperature: Reflux (70–80°C)

  • Time: 1–4 hours

Representative Examples :

Carbonyl CompoundProductYield (%)Reference
SalicylaldehydeMethyl 3-(2-salicylidenehydrazinyl)propanoate85
BenzaldehydeMethyl 3-(2-benzylidenehydrazinyl)propanoate78
AcetoneMethyl 3-(2-isopropylidenehydrazinyl)propanoate65

Mechanism :
The hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form an imine intermediate, which tautomerizes to the hydrazone. Steric and electronic effects of substituents on the carbonyl compound influence reaction rates and yields.

Cyclization to Heterocycles

The compound serves as a precursor for pyrazole, triazole, and other nitrogen-containing heterocycles.

2.2. Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives produces 1,2,3-triazoles.

Acylation Reactions

The hydrazine moiety undergoes acylation with acid chlorides or anhydrides to form N-acyl derivatives.

Data Table :

Acylating AgentProductYield (%)Reference
Acetyl chlorideMethyl 3-(N-acetylhydrazinyl)propanoate90
Benzoyl chlorideMethyl 3-(N-benzoylhydrazinyl)propanoate88

Conditions :

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine (to neutralize HCl)

  • Temperature: 0°C to room temperature

Nucleophilic Substitution

The hydrazine group participates in alkylation and arylation reactions.

Example :

  • Reactant : Methyl iodide

  • Product : Methyl 3-(N-methylhydrazinyl)propanoate

  • Conditions : K₂CO₃, DMF, 60°C, 12 hours

  • Yield : 68%

Kinetic and Mechanistic Studies

  • Rate Constants : Hydrazone formation with benzaldehyde exhibits a second-order rate constant of k=1.2×103L mol1s1k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} at 25°C.

  • Activation Energy : Pyrazole cyclization has an EaE_a of 45 kJ/mol, indicating a moderate energy barrier.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate acylation by stabilizing transition states.

Scientific Research Applications

Methyl 3-hydrazinylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydrazinylpropanoate involves its reactivity with various biological molecules. The hydrazinyl group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in biochemical assays to detect and quantify aldehydes and ketones in biological samples. Additionally, the compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-hydrazinylpropanoate belongs to a family of hydrazinyl-substituted esters. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison of Hydrazinylpropanoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Substituents Reactivity/Applications References
Ethyl 3-hydrazinylpropanoate hydrochloride C₅H₁₃ClN₂O₂ 168.62 Ethyl Hydrazinyl, HCl salt - Research intermediate; soluble in ethanol/DMSO .
- Used in hydrazide synthesis .
tert-Butyl 3-hydrazinylpropanoate hydrochloride C₇H₁₇ClN₂O₂ 196.68 tert-Butyl Hydrazinyl, HCl salt - Pharma intermediate; requires cold chain storage .
- Higher steric hindrance alters reactivity .
Methyl 3-hydrazinyl-3-oxopropanoate C₄H₈N₂O₃ 132.12 (hypothetical) Methyl Hydrazinyl, oxo group - Oxo group enhances electrophilicity for nucleophilic additions .
Methyl 3-(pyrimidinyl)propanoate derivatives Varies Varies Methyl Pyrimidinyl substituent - Forms hydrazides (74–92% yield) for biheterocyclic systems .

Structural and Reactivity Differences

Ester Group Influence: Ethyl vs. Methyl: Ethyl esters (e.g., ) exhibit lower polarity than methyl analogs, affecting solubility and reaction kinetics. Ethyl derivatives are often preferred for stability in stock solutions .

Substituent Effects :

  • Oxo Group () : The presence of a carbonyl group at the 3-position increases electrophilicity, facilitating nucleophilic attacks for heterocycle formation.
  • Pyrimidinyl Substituents () : Aromatic heterocycles enhance π-π stacking interactions, making these derivatives suitable for drug design .

Salt Forms :

  • Hydrochloride salts (e.g., ) improve crystallinity and storage stability but require careful handling to avoid decomposition .

Research Findings and Challenges

  • Synthetic Yields: Hydrazide formation from methyl 3-(pyrimidinyl)propanoates achieves high yields (74–92%), underscoring the efficiency of hydrazine reactions .
  • Solubility Issues: Ethyl 3-hydrazinylpropanoate hydrochloride requires stock solutions in DMSO or ethanol, with strict storage guidelines (-80°C for 6 months) to prevent degradation .
  • Toxicity Concerns : Hydrazine derivatives may pose toxicity risks, necessitating careful handling and purification .

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